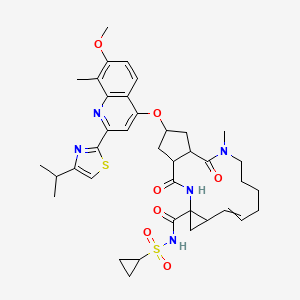

SIMEPREVIR

Description

Properties

Key on ui mechanism of action |

Simeprevir sodium is a selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor (PI). The drug is a direct-acting antiviral (DAA) with activity against HCV. Simeprevir binds noncovalently to the active site of HCV NS3/4A protease, thereby blocking enzyme activity essential for viral replication (i.e., cleavage of the HCV-encoded polyprotein at the NS3/NS4A, NS4A/NS4B, NS4A/NS5A, and NS5A/NS5B junctions). In vitro studies using biochemical and cell-based replicon assays indicate that simeprevir has potent activity against HCV genotypes 1a and 1b1 5 8 9 and has some activity against HCV genotypes 2, 4, 5, and 6 (not genotype 3). |

|---|---|

Molecular Formula |

C38H47N5O7S2 |

Molecular Weight |

749.9 g/mol |

IUPAC Name |

N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46) |

InChI Key |

JTZZSQYMACOLNN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Color/Form |

White to almost white powder |

solubility |

Practically insoluble in water over a wide pH range Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents |

Origin of Product |

United States |

Drug Discovery and Medicinal Chemistry of Simeprevir

The discovery and development of simeprevir (B1263172) (originally known as TMC435) stemmed from an extensive medicinal chemistry effort focused on identifying novel inhibitors of the HCV NS3/4A protease. nih.govacs.org This enzyme is essential for cleaving the HCV-encoded polyprotein into functional viral proteins, a process necessary for the virus's life cycle. nih.gov Inhibiting this protease effectively blocks viral replication. nih.gov

Simeprevir is characterized as a second-generation macrocyclic inhibitor of the NS3/4A protease. nih.govresearchgate.net Unlike some earlier linear peptidomimetic inhibitors, simeprevir is a competitive, reversible, and noncovalent inhibitor that binds to the NS3/4A protease active site. nih.govmims.comdrugbank.com The design of simeprevir involved the development of novel P2 cyclopentane (B165970) macrocyclic inhibitors, guided by various techniques including HCV NS3 protease assays, cellular replicon systems, and structure-based design. nih.govacs.org The macrocyclic structure imparts conformational restraint, which can lead to more potent and selective binding to the target enzyme, while potentially reducing susceptibility to metabolism. drughunter.com

The chemical structure of simeprevir is defined by a complex macrocyclic core. It is an azamacrocycle and a lactam, containing five chiral centers with fixed configurations and a stereogenic center at the (Z)-double bond within the macrocycle. tga.gov.aunih.gov This intricate structure posed significant synthetic challenges that necessitated the application of advanced chemical transformations.

Application of Ring Closing Metathesis Rcm in Synthesis

Ring-closing metathesis (RCM) played a pivotal role in the large-scale synthesis of simeprevir (B1263172), particularly in the formation of its macrocyclic ring system. drughunter.comrsc.orgacs.org Macrocyclic molecules are increasingly prevalent in drug discovery due to their favorable properties, and RCM has become a widely used and versatile reaction for their construction. drughunter.comrsc.org

Data from studies on the RCM step highlight the impact of reaction conditions and substrate modifications on the yield of the desired macrocycle. For example, using a Boc-protected diene precursor (diene 2) with a specific ruthenium catalyst (M2) under simulated high dilution (SHD) conditions in toluene (B28343) at reflux resulted in a significantly higher in situ yield compared to using an unprotected diene (diene 1) with a different catalyst (HG1) under batch conditions in DCE at reflux. acs.orgthieme-connect.comthieme-connect.com

Here is a representation of research findings related to RCM yields with different precursors and conditions:

| Diene Precursor | Catalyst | Solvent | Conditions | In Situ Yield (%) |

| Unprotected (1) | HG1 | DCE | Reflux, Batch | 47 thieme-connect.com |

| Boc-protected (2) | M2 | Toluene | Reflux, SHD (0.05M) | 80 acs.orgthieme-connect.comthieme-connect.com |

Note: HG1 refers to Hoveyda-Grubbs first generation catalyst, and M2 refers to a second generation ruthenium catalyst. SHD stands for Simulated High Dilution.

This optimization of the RCM step, including the use of SHD and substrate modification, was crucial for making the synthesis of simeprevir viable for commercial scale manufacturing, leading to a significant increase in productivity. acs.org

Ruthenium Indenylidene Complex in Rcm Process

The RCM reaction in the synthesis of simeprevir (B1263172) has been shown to utilize ruthenium-based catalysts, which are widely favored for olefin metathesis due to their functional group tolerance. rsc.orggoogle.com Specifically, in the process route for simeprevir, an easy-to-prepare ruthenium-indenylidene complex was employed. drughunter.com This complex replaced earlier catalysts, such as the Hoveyda-Grubbs I catalyst, offering advantages like resistance to thermal deactivation. drughunter.com

Ruthenium-indenylidene catalysts are a class of ruthenium-carbene complexes used in olefin metathesis. google.comacs.org The indenylidene ligand is a key feature of these catalysts. While various ruthenium catalysts, including Grubbs first and second generation catalysts and Hoveyda-Grubbs catalysts, have been explored for RCM in macrocycle synthesis, specific ruthenium-indenylidene complexes have demonstrated high efficiency. google.comacs.org For the commercial scale synthesis of simeprevir, a ruthenium-indenylidene complex (referred to as M2 in some studies) was successfully employed to achieve high yields in the macrocyclization step. acs.orgthieme-connect.comthieme-connect.com Insights into the initiation sites of different ruthenium catalysts, including those used in simeprevir synthesis, have been gained through techniques like NMR analysis, contributing to the optimization of macrocyclization yields. acs.orgthieme-connect.comthieme-connect.com

The use of a ruthenium-indenylidene complex in the RCM step was a key factor in developing an efficient and scalable synthetic route for simeprevir, enabling its production for therapeutic use. drughunter.comacs.org

Structural Biology and Protein Ligand Interactions

HCV NS3/4A Protease-Simeprevir Complex

Simeprevir (B1263172) functions as a competitive, reversible, macrocyclic, noncovalent inhibitor of the HCV NS3/4A protease. Its macrocyclic structure contributes to improved affinity and selectivity for the target protein, characterized by rapid association and slow dissociation through noncovalent binding drugbank.com. Simeprevir exerts its inhibitory effect by binding to an extended S2 subsite within the NS3 catalytic site, utilizing an induced-fit mechanism drugbank.com.

Cryo-Electron Microscopy and X-ray Crystallography Studies

X-ray crystal structures of simeprevir bound to the HCV NS3 protease domain have been published, providing detailed insights into the binding mode. A 2.4 Å resolution crystal structure of simeprevir (specifically TMC-435350) bound to genotype 1b HCV NS3 protease revealed a previously unobserved extension in the S2 subsite mediated by the large P2 heterocycle of simeprevir rsc.org. These studies are crucial for understanding the molecular basis of simeprevir's potency and for analyzing the impact of resistance mutations rsc.org. While X-ray crystallography has been instrumental in resolving the structure of the NS3 protease domain bound to inhibitors, cryo-electron microscopy (cryo-EM) is also a valuable technique for studying protein structures, including those relevant to antiviral development acs.org.

Specific Amino Acid Residue Interactions

Simeprevir interacts with the active site of the HCV NS3/4A protease. The catalytic site of the NS3/4A protease is characterized by a catalytic triad (B1167595) consisting of amino acid residues His57, Asp81, and Ser139 cabidigitallibrary.orgnih.gov. Simeprevir's binding involves interactions within the substrate-binding groove of the protease drugbank.com. Specifically, the acylsulfonamide group of simeprevir forms hydrogen bonds within the oxyanion hole rsc.org. The macrocyclic portion of simeprevir is extensively involved in binding to the enzyme rsc.org. The P1 and P2 groups of peptidomimetic inhibitors like simeprevir contribute significantly to the binding energy through hydrophobic interactions with the S1 and S2 pockets of the protease acs.orgacs.org. The S2 subsite, in particular, is a key interaction site for simeprevir drugbank.comacs.org. Mutations in residues located in the S2 and adjacent S4 subpockets, such as Arg155 and Asp168, can affect P2-S2 interactions and drug binding, leading to reduced efficacy of inhibitors like simeprevir acs.orgnih.gov.

Induced-Fit Binding Conformational Dynamics

Simeprevir inhibits the HCV NS3/4A protease through a non-covalent, induced-fit binding mechanism into the active site of the NS3 protease drugbank.comnih.govnih.gov. This induced-fit binding suggests that the protease undergoes conformational changes upon simeprevir binding, optimizing the interaction and leading to potent inhibition drugbank.com. This mechanism is distinct from covalent inhibition and allows for reversible binding drugbank.com.

SARS-CoV-2 Protease-Simeprevir Interactions

Research into repurposing existing drugs for COVID-19 has included investigations into the potential of simeprevir to inhibit key SARS-CoV-2 enzymes, specifically the main protease (Mpro), also known as 3CLpro, and the RNA-dependent RNA polymerase (RdRp).

Mpro Active Site Binding Modes

Studies utilizing molecular docking simulations have suggested a putative binding mode for simeprevir against the apo protein crystal structure of SARS-CoV-2 Mpro (PDB ID: 6YB7) nih.govacs.orgresearchgate.net. One docking study reported a binding score of -9.9 kcal/mol nih.govacs.orgresearchgate.net. This binding mode is consistent with other docking studies using homology models of SARS-CoV-2 Mpro nih.govacs.orgresearchgate.net. While the HCV NS3/4A protease is a serine protease with a catalytic triad of His57, Asp81, and Ser139, SARS-CoV-2 Mpro is a cysteine protease with a catalytic dyad of His41 and Cys145 biorxiv.org. Despite these differences, simeprevir has shown inhibitory activity against Mpro, albeit weakly compared to its potency against HCV NS3/4A protease, with an IC50 of around 9.6 ± 2.3 μM in biochemical assays nih.govacs.org. Docking studies suggest that simeprevir can fit into the active site of Mpro chemrxiv.org. Specific amino acid residues in the Mpro active site that may be involved in interactions with simeprevir based on docking studies could include residues surrounding the catalytic dyad (His41 and Cys145) and other residues lining the binding pocket. While specific detailed amino acid interactions like those with HCV NS3/4A (e.g., S2 subsite) are not as extensively described for Mpro in the provided context, the docking studies indicate a favorable binding pose within the active site nih.govacs.orgresearchgate.netchemrxiv.org.

RdRp Active Site Binding Affinity

Simeprevir has also been investigated for its potential to inhibit SARS-CoV-2 RdRp (nsp12). Intriguingly, simeprevir showed low micromolar-range inhibition toward SARS-CoV RdRp in a Picogreen fluorescence-based assay, with an IC50 value of 5.5 ± 0.2 μM nih.govacs.org. This inhibitory effect was also validated by a gel-based primer extension assay nih.gov. Docking studies comparing simeprevir with nucleoside analogues like remdesivir (B604916) against the motif F active site of the SARS-CoV-2 nsp12 RdRp cryo-EM structure (PDB ID: 6M71) suggested that simeprevir presented a higher binding score than the nucleoside analogues nih.govacs.org. This unexpected inhibition of RdRp represents a novel potential mechanism of action for simeprevir beyond its known activity against HCV protease nih.gov.

Data Table: Inhibitory Activity of Simeprevir against Viral Proteases

| Target Protein | Virus | Assay Type | IC50 (µM) | Binding Score (kcal/mol) | Reference |

| NS3/4A Protease | HCV | Inhibitory activity | Not specified | Not specified | drugbank.com |

| Mpro (3CLpro) | SARS-CoV-2 | Biochemical assay | 9.6 ± 2.3 | -9.9 (docking) | nih.govacs.orgresearchgate.net |

| RdRp (nsp12) | SARS-CoV | Picogreen fluorescence | 5.5 ± 0.2 | Higher than nucleosides (docking) | nih.govacs.org |

Note: IC50 values represent half-maximal inhibitory concentration. Binding scores are derived from molecular docking simulations.

Comparative Analysis with Nucleoside Analogues

The mechanism of action of Simeprevir, as an NS3/4A protease inhibitor, is fundamentally distinct from that of nucleoside analogues used in antiviral therapy, such as Sofosbuvir (B1194449), which targets the HCV NS5B RNA-dependent RNA polymerase (RdRp). mbimph.commbimph.com While Simeprevir inhibits the proteolytic processing of the viral polyprotein, nucleoside analogues interfere with viral RNA synthesis. mbimph.commbimph.comgutnliver.org

Nucleoside analogues, like Sofosbuvir, act as chain terminators. gutnliver.orgasm.org They mimic the natural substrates of the viral polymerase (nucleoside triphosphates) and are incorporated into the nascent RNA chain during replication. gutnliver.orgasm.org This incorporation prevents further elongation of the RNA strand, thereby halting viral RNA synthesis. mbimph.comgutnliver.org Nucleoside analogues typically target the highly conserved active site of the NS5B polymerase, which contributes to their potential effectiveness across different HCV genotypes. gutnliver.orgnih.gov

In contrast, Simeprevir targets the active site of the NS3/4A serine protease. researchgate.netrsc.org This enzyme's primary function is to cleave specific peptide bonds within the HCV polyprotein. drugbank.comnih.gov Simeprevir binds to the substrate-binding groove of the protease, preventing it from performing this essential cleavage. drugbank.com The interaction involves specific amino acid residues within the protease active site. nih.gov

The structural differences between the targets (a protease and a polymerase) and their respective inhibitors (Simeprevir and nucleoside analogues) lead to different binding modes and resistance profiles. Simeprevir's binding to the NS3 catalytic site involves interactions within the substrate binding groove. drugbank.com Resistance to protease inhibitors can arise from mutations in the NS3 gene that alter the binding site and reduce the inhibitor's affinity. drugbank.comnih.govnih.gov For example, amino acid substitutions at NS3 positions S122, R155, and/or D168 have been shown to reduce susceptibility to Simeprevir. drugbank.com The Q80K polymorphism in NS3 is also commonly associated with reduced susceptibility to Simeprevir, particularly in genotype 1a. drugbank.comnih.govtga.gov.aumdpi.com

Nucleoside analogues, targeting the NS5B polymerase active site, generally have a higher barrier to resistance compared to protease inhibitors and non-nucleoside polymerase inhibitors. gutnliver.orgasm.orgmdpi.com Mutations conferring resistance to nucleoside analogues are less common and may significantly impact viral fitness. nih.govmdpi.com However, resistance mutations like S282T in NS5B have been identified that reduce susceptibility to nucleoside inhibitors like Sofosbuvir. nih.govmdpi.com

The distinct mechanisms of action and resistance profiles of protease inhibitors like Simeprevir and nucleoside analogues like Sofosbuvir provided a strong rationale for their use in combination therapy for HCV infection, targeting different essential viral enzymes simultaneously. drugbank.commbimph.commdpi.com This multi-targeted approach aimed to improve efficacy and reduce the development of resistance. asm.orgmdpi.com

Here is a table summarizing key differences in the mechanism of action and target between Simeprevir and nucleoside analogues like Sofosbuvir:

| Feature | Simeprevir (Protease Inhibitor) | Nucleoside Analogues (e.g., Sofosbuvir) (Polymerase Inhibitor) |

| Target Enzyme | HCV NS3/4A Protease | HCV NS5B RNA-dependent RNA Polymerase (RdRp) |

| Mechanism | Inhibits polyprotein cleavage | Inhibits viral RNA synthesis (chain termination) |

| Binding Site | NS3 catalytic site (substrate groove) | NS5B active site |

| Resistance Barrier | Generally lower | Generally higher |

| Resistance Mutations | Primarily in NS3 (e.g., Q80K, R155K, D168A) | Primarily in NS5B (e.g., S282T) |

Enzyme Kinetics and Inhibitory Potency

Quantitative Analysis of HCV NS3/4A Protease Inhibition

Simeprevir (B1263172) is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme vital for HCV replication. It binds to the active site of this protease, preventing it from cleaving the viral polyprotein. mims.comnih.govmims.com

Inhibitory Constants (Ki values) for Genotypes 1a and 1b

In biochemical assays, simeprevir has demonstrated potent inhibitory activity against recombinant HCV NS3/4A proteases from different genotypes. The median inhibitory constant (Ki) values quantify the affinity of simeprevir for the enzyme. For genotype 1a HCV NS3/4A protease, the median Ki value was determined to be 0.5 nM. tga.gov.aueuropa.eu Against genotype 1b HCV NS3/4A protease, the median Ki value was slightly higher at 1.4 nM in one study, while another reported 0.4 nM or 0.36 nM. tga.gov.aueuropa.eutargetmol.comapexbt.commedchemexpress.com These low nanomolar Ki values indicate high binding affinity and potent inhibition of the target protease.

| HCV Genotype | Median Ki (nM) | Source |

|---|---|---|

| 1a | 0.5 | tga.gov.aueuropa.eutargetmol.com |

| 1b | 1.4 | tga.gov.aueuropa.eu |

| 1b | 0.4 or 0.36 | targetmol.comapexbt.commedchemexpress.com |

Evaluation of SARS-CoV-2 Enzyme Inhibition

Given the global health crises caused by SARS-CoV-2, the potential inhibitory activity of existing antiviral drugs, including simeprevir, against SARS-CoV-2 enzymes has been investigated through drug repurposing efforts. nih.govacs.orgsinica.edu.tw Studies have explored its effects on key viral enzymes like the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). nih.govacs.orgnih.gov

Half-maximal Inhibitory Concentration (IC50) for Mpro

Research has shown that simeprevir can inhibit the SARS-CoV-2 main protease (Mpro), also known as 3CLPro, in biochemical assays. acs.orgnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) represents the concentration of simeprevir required to inhibit 50% of the enzyme activity. One study reported an IC50 of 9.6 ± 2.3 μM for simeprevir against SARS-CoV-2 Mpro in a FRET-based assay. acs.orgnih.govresearchgate.net Another study indicated an IC50 of ~13.7 μM. acs.orgbiorxiv.org These micromolar IC50 values suggest a weaker inhibitory effect on SARS-CoV-2 Mpro compared to its potency against HCV NS3/4A protease.

| SARS-CoV-2 Enzyme | Assay Type | IC50 (μM) | Source |

|---|---|---|---|

| Mpro | Biochemical | 9.6 ± 2.3 | acs.orgnih.govresearchgate.net |

| Mpro | Biochemical | ~13.7 | acs.orgbiorxiv.org |

Inhibitory Concentration for RdRp

The potential of simeprevir to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also called Nsp12, has also been explored. nih.govacs.orgnih.gov One study found that simeprevir showed low micromolar-range inhibition toward SARS-CoV RdRp in a Picogreen fluorescence-based assay, with an IC50 value of 5.5 ± 0.2 μM. acs.orgnih.gov However, another study using a primer extension assay reported no inhibition of SARS-CoV-2 RdRp polymerase activity by simeprevir at concentrations up to 500 μM. researchgate.net Some research suggests that simeprevir weakly inhibits RdRp at approximately 5 μM, which was considered unexpected given its primary target is HCV protease. acs.orgnih.gov Conversely, other findings suggest it does not inhibit RdRp at physiologically feasible concentrations. biorxiv.org

| SARS-CoV-2 Enzyme | Assay Type | Inhibitory Concentration | Source |

|---|---|---|---|

| RdRp | Picogreen fluorescence-based | IC50 = 5.5 ± 0.2 μM | acs.orgnih.gov |

| RdRp | Primer extension assay | No inhibition up to 500 μM | researchgate.net |

| RdRp | Mechanistic studies | Weak inhibition at ~5 μM | acs.orgnih.gov |

| RdRp | Mechanistic studies | No inhibition at physiologically feasible concentrations | biorxiv.org |

Concentration-Dependent Antiviral Activity in Cell-Based Models (EC50)

The antiviral activity of simeprevir has been evaluated in cell-based models using replicon systems and viral infection assays. These studies determine the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50% in a cellular environment.

Against a HCV genotype 1b replicon, the median simeprevir EC50 value was 9.4 nM. tga.gov.aueuropa.eu Another study reported an EC50 of 8 nM against HCV genotype 1b replicon in Huh7-Luc cells. targetmol.comapexbt.com The EC90 value (concentration inhibiting 90% of replication) was 19 nM or 24 nM against the same replicon. tga.gov.aueuropa.eutargetmol.comapexbt.com

For SARS-CoV-2, simeprevir has shown dose-dependent inhibition of viral replication in various cell lines. In Vero E6 cells, the EC50 value was reported as 1.41 ± 0.12 μM. nih.govresearchgate.net Other studies in human cell lines showed EC50 values of 2.3 μM in human 293T cells, 9 μM in A549-hACE2 cells, and 14 μM in human Huh7.5 cells. nih.govresearchgate.net Another study in Vero E6 cells found an EC50 of 4.08 μM. acs.orgnih.gov In A549-hACE2 cells, an EC50 of 9 μM was reported. asm.org These values are in the micromolar range, indicating that higher concentrations are needed to achieve antiviral effects against SARS-CoV-2 in cell culture compared to its activity against HCV replicons.

| Virus/Replicon | Cell Line | EC50 (nM or μM) | Source |

|---|---|---|---|

| HCV Genotype 1b Replicon | Huh7-Luc | 8 nM | targetmol.comapexbt.com |

| HCV Genotype 1b Replicon | Not specified | 9.4 nM | tga.gov.aueuropa.eu |

| SARS-CoV-2 | Vero E6 | 1.41 ± 0.12 μM | nih.govresearchgate.net |

| SARS-CoV-2 | Human 293T | 2.3 μM | nih.govresearchgate.net |

| SARS-CoV-2 | A549-hACE2 | 9 μM | nih.govresearchgate.netasm.org |

| SARS-CoV-2 | Human Huh7.5 | 14 μM | nih.govresearchgate.net |

| SARS-CoV-2 | Vero E6 | 4.08 μM | acs.orgnih.gov |

Computational Chemistry in Simeprevir Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like Simeprevir) to a receptor protein and estimate the strength of the interaction (binding affinity).

Prediction of Binding Modes and Affinities for Viral Targets

Molecular docking studies have been widely applied to investigate how Simeprevir (B1263172) binds to the HCV NS3/4A protease. These studies aim to predict the specific amino acid residues in the protease's active site that interact with Simeprevir and the resulting binding pose. For instance, docking studies have shown that Simeprevir interacts with residues such as H57, K136, G137, S139, and R155 in HCV genotype 1b NS3 protease longdom.org. The binding is often characterized by hydrogen bonds and other non-covalent interactions longdom.orgrsc.org.

Beyond its primary target, Simeprevir has been explored computationally for its potential to inhibit other viral proteases, particularly the main protease (Mpro) of SARS-CoV-2. Molecular docking studies have predicted that Simeprevir can fit well into the binding pocket of the SARS-CoV-2 Mpro, suggesting it as a potential candidate for repurposing researchgate.netscispace.comujpronline.compreprints.orgchemrxiv.orgchemrxiv.orgnih.govnih.gov. These studies have reported binding energies for Simeprevir with SARS-CoV-2 Mpro, indicating favorable interactions ujpronline.comchemrxiv.orgnih.gov. For example, one study reported a docking score of -9.9 kcal/mol for Simeprevir with SARS-CoV-2 Mpro nih.gov. Another study found a binding affinity of -9.4 kcal/mol with SARS-CoV-2 3CLpro chemrxiv.org.

Virtual Screening for Repurposing Candidates

Virtual screening, often employing molecular docking, has been used to identify existing drugs, including Simeprevir, that could be repurposed for treating other viral infections. Large databases of approved drugs have been screened against viral targets like the SARS-CoV-2 Mpro researchgate.netscispace.compreprints.orgchemrxiv.orgnih.govtandfonline.comchemrxiv.org. Simeprevir has consistently appeared as a promising hit in such virtual screening efforts, indicating its potential to bind to the target protease researchgate.netscispace.comchemrxiv.orgnih.govtandfonline.comchemrxiv.org. These studies suggest that Simeprevir's ability to inhibit viral proteases extends beyond HCV hku.hkpeople.cn.

Comparative Docking Studies across Viral Genotypes (e.g., HCV Genotype 1b vs. 4a)

Comparative molecular docking studies have been conducted to understand the differential efficacy of Simeprevir against various HCV genotypes. By modeling the 3D structures of NS3/4A protease from different genotypes, researchers can dock Simeprevir to each structure and compare the binding modes and affinities. Studies comparing Simeprevir binding to HCV genotype 1b and genotype 4a NS3 protease have shown differences in the specific amino acid interactions longdom.orglongdom.org. While Simeprevir interacts with residues like H57, K136, G137, S139, and R155 in GT1b, its interactions in GT4a may involve Q41, H57, K136, G137, and S139 longdom.org. These comparative studies help explain why Simeprevir may exhibit differing levels of effectiveness across genotypes and can inform the design of pan-genotypic inhibitors longdom.orglongdom.orgnih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both molecules and the surrounding environment.

Binding Free Energy Calculations (e.g., MM-GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a common method used in conjunction with MD simulations to calculate the binding free energy of a ligand to a protein tandfonline.commodares.ac.irtbzmed.ac.irresearchgate.net. This calculation provides a more accurate estimation of binding affinity compared to simple docking scores, as it considers the contributions of various energy terms and the effect of the solvent tandfonline.comtbzmed.ac.ir. MM-GBSA calculations for Simeprevir binding to viral proteases, such as the SARS-CoV-2 Mpro, have been performed to quantify the strength of the interaction and compare it with other potential inhibitors nih.govtandfonline.com. One study reported a high average binding energy of -118 ± 11 kcal/mol for Simeprevir during simulation with Mpro tandfonline.com. Another study calculated binding free energies using the MMPBSA approach to confirm the favorable interactions observed in docking studies nih.gov. These calculations support the potential of Simeprevir as an inhibitor by providing a quantitative measure of binding strength nih.govtandfonline.commodares.ac.ir.

Here is a summary table of some computational findings:

| Study Focus | Method Used | Key Findings Related to Simeprevir | Citation |

| Binding to HCV NS3/4A (GT1b vs. GT4a) | Docking, MD | Different interaction profiles in GT1b (H57, K136, G137, S139, R155) and GT4a (Q41, H57, K136, G137, S139); explains differential activity. | longdom.orglongdom.org |

| Repurposing for SARS-CoV-2 Mpro | Virtual Screening, Docking | Identified as a potential inhibitor; fits well in the binding pocket. | researchgate.netscispace.compreprints.orgchemrxiv.org |

| Binding Affinity to SARS-CoV-2 Mpro/3CLpro | Docking, MM-GBSA | Predicted favorable binding energies (e.g., -9.9 kcal/mol with Mpro, -9.4 kcal/mol with 3CLpro, average -118 ± 11 kcal/mol with Mpro from MD). | ujpronline.comchemrxiv.orgnih.govtandfonline.com |

| Stability of Simeprevir-Mpro Complex (SARS-CoV-2) | MD Simulation, MMPBSA | Showed stable interactions and maintained stability over simulation time; confirmed favorable binding free energy. | nih.govmodares.ac.irresearchgate.net |

| Comparative Docking (HCV NS3/4A genotypes) | Docking, Homology Modeling | Simeprevir shows better predicted affinity against genotype 1a compared to other genotypes; macrocyclic drugs perform well against genotypes 2, 3, and 5. | nih.gov |

Pharmacophore Modeling and 3D-QSAR Studies

Computational approaches, including pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have been applied in the research of Simeprevir, particularly in the context of drug repurposing and identifying potential inhibitors against viral targets like the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) scispace.comchemrxiv.orgmeddiscoveries.orglabshare.cntandfonline.comnih.govscispace.comchemrxiv.orgresearchgate.netacs.org. These methods aim to define the essential features a molecule must possess to interact effectively with a biological target and to establish a correlation between the structural properties of compounds and their biological activity mdpi.comnih.govmdpi.comtbzmed.ac.irscienceopen.com.

Energy-Optimized Pharmacophore Hypothesis Generation

Energy-optimized pharmacophore hypotheses are generated to represent the crucial chemical features and their spatial arrangement required for ligand binding to a specific target protein tandfonline.comchemrxiv.orgmdpi.comtbzmed.ac.irsphinxsai.com. This process often involves using the 3D structure of the target protein, sometimes in complex with a known ligand, to derive a model that encapsulates the key interactions, such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings mdpi.comscienceopen.comsphinxsai.com. For instance, in studies investigating Simeprevir's potential against SARS-CoV-2 Mpro, an energy-optimized pharmacophore hypothesis was developed based on the crystal structure of Mpro in complex with an inhibitor tandfonline.comchemrxiv.org. This hypothesis serves as a 3D query for searching large databases of compounds chemrxiv.orgtbzmed.ac.ir.

Virtual Screening against Large Compound Databases

Virtual screening utilizes computational methods to search large libraries of chemical compounds for potential drug candidates that are likely to bind to a specific biological target scispace.comchemrxiv.orgmeddiscoveries.orgnih.govscispace.comchemrxiv.orgnih.govtbzmed.ac.ir. Pharmacophore models generated in the previous step are often used as 3D queries to filter these databases, identifying compounds that possess the necessary pharmacophoric features chemrxiv.orgtbzmed.ac.ir. This initial screening step significantly reduces the number of compounds to be considered for more computationally intensive methods like molecular docking and molecular dynamics simulations chemrxiv.orgnih.govtbzmed.ac.ir.

In the context of Simeprevir research, particularly for drug repurposing against SARS-CoV-2, virtual screening campaigns have been conducted using libraries of FDA-approved drugs and other bioactive molecules scispace.comchemrxiv.orgmeddiscoveries.orgnih.govscispace.comchemrxiv.org. These studies have identified Simeprevir as a potential inhibitor of SARS-CoV-2 Mpro and PLpro based on favorable binding energies and interactions predicted through docking simulations scispace.comchemrxiv.orgmeddiscoveries.orglabshare.cntandfonline.comnih.govscispace.comchemrxiv.orgresearchgate.netacs.org. For example, virtual screening of FDA-approved drugs against SARS-CoV-2 proteins using AutoDock Vina identified Simeprevir as a promising inhibitor with low binding energy values scispace.comchemrxiv.org. Another study utilized an energy-optimized pharmacophore hypothesis derived from the Mpro structure to screen the DrugBank database, leading to the identification of Simeprevir as a potential candidate for repurposing tandfonline.comchemrxiv.orgresearchgate.net.

These computational screening efforts provide valuable insights into the potential activity of existing drugs like Simeprevir against new targets and help prioritize compounds for further experimental validation nih.govacs.org.

Viral Resistance Mechanisms and Molecular Basis

HCV Genotype 1 Resistance-Associated Substitutions (RASs)

In HCV genotype 1, several amino acid substitutions within the NS3 protease have been identified as key drivers of resistance to simeprevir (B1263172). These resistance-associated substitutions (RASs) can impact treatment outcomes, particularly in genotype 1a infected patients. drugbank.comhivclinic.ca

NS3 Q80K Polymorphism and its Impact on Susceptibility

The NS3 Q80K polymorphism is a naturally occurring variant frequently observed in HCV genotype 1a, with a reported prevalence significantly higher in genotype 1a compared to genotype 1b. drugbank.comhivclinic.camdpi.comoup.com This polymorphism involves a substitution of glutamine (Q) with lysine (B10760008) (K) at amino acid position 80 in the NS3 protease. The presence of baseline Q80K polymorphism is associated with reduced susceptibility to simeprevir in vitro and has been linked to lower sustained virologic response (SVR) rates in patients treated with simeprevir-containing regimens, particularly in interferon-based therapies. drugbank.comhivclinic.camdpi.comnih.gov While Q80K alone typically confers a low level of resistance (fold change in EC50 between 2 and 50), its presence can facilitate the emergence of additional resistance mutations, leading to higher rates of treatment failure. hivclinic.canih.govasm.org Due to its impact on treatment response, baseline screening for the Q80K polymorphism is recommended before initiating simeprevir treatment in genotype 1a patients. hivclinic.camdpi.comoup.comoup.com

The median fold change in the 50% effective concentration (EC50) of simeprevir for pretreatment genotype 1a isolates with Q80K was reported to be 11, compared to 0.9 for genotype 1a isolates without Q80K and 0.4 for genotype 1b isolates. asm.orgnih.gov

Role of Amino Acid Substitutions at NS3 Positions S122, R155, D168

Amino acid substitutions at NS3 positions S122, R155, and D168 are also significant contributors to simeprevir resistance in genotype 1a and 1b patients. drugbank.comhivclinic.canih.govprobes-drugs.org

R155K: The R155K substitution (arginine to lysine at position 155) is strongly associated with high-level resistance to simeprevir, often resulting in a fold change in EC50 greater than 50. hivclinic.canih.gov This mutation is more commonly observed in genotype 1a failures. nih.gov

D168V/A: Substitutions at position D168 (aspartic acid) with valine (V) or alanine (B10760859) (A) are also associated with high-level resistance to simeprevir (FC > 50). hivclinic.ca The D168V mutation is frequently detected in genotype 1b failures. nih.gov Other substitutions at D168, such as D168E, can confer low-level resistance (FC between 2 and 50). hivclinic.ca

S122: Substitutions at position S122 (serine) can also reduce susceptibility to simeprevir. drugbank.comhivclinic.canih.gov For example, S122R confers low-level resistance (FC between 2 and 50). hivclinic.ca Interestingly, the addition of S122G to Q80K or R155K has been observed to result in lower simeprevir fold change values compared to the presence of Q80K or R155K alone. nih.gov

These substitutions, individually or in combination, can significantly reduce the effectiveness of simeprevir.

Influence of I/V170T Substitutions

The I/V170T substitution at NS3 position 170 (isoleucine or valine to threonine) can also influence simeprevir susceptibility. nih.govresearchgate.net While not as commonly observed as single mutations at failure compared to other positions like R155 or D168, when analyzed as a site-directed mutant, I/V170T has been shown to reduce simeprevir in vitro activity. nih.govasm.org In genotype 1a and 1b backbones, I/V170T resulted in fold change values of 13 and 4.7, respectively. nih.gov The emergence of I/V170T in combination with other substitutions, such as Q80K, can contribute to high-level resistance. nih.gov

Emergence of High-Level Resistance Variants

Treatment failure with simeprevir-based regimens is often associated with the emergence of high-level resistance variants. nih.govnih.gov These variants typically harbor amino acid substitutions at key NS3 positions, including 80, 122, 155, 168, and/or I/V170T. nih.govasm.org High-level resistance is generally defined as a fold change in simeprevir EC50 of 50 or greater. hivclinic.canih.govnih.gov At the time of treatment failure, median fold change values around 400 have been observed due to the emergence of these substitutions. nih.gov While emerging resistance variants can become undetectable by population sequencing over time, they may persist at lower levels within the viral quasi-species. nih.govoup.com

The following table summarizes the resistance levels conferred by some key NS3 substitutions:

| NS3 Substitution | Genotype | Simeprevir Resistance Level (Fold Change in EC50) |

| Q80K or R | 1a | Low-level (2-50) hivclinic.ca |

| S122R | 1a, 1b | Low-level (2-50) hivclinic.ca |

| R155K | 1a | High-level (>50) hivclinic.canih.gov |

| D168V or A | 1a, 1b | High-level (>50) hivclinic.ca |

| D168E | 1a, 1b | Low-level (2-50) hivclinic.ca |

| I/V170T | 1a, 1b | Reduced susceptibility (FC 4.7-13) nih.govasm.org |

Note: This table provides a general overview based on available data and resistance levels can be influenced by the specific viral isolate and presence of other mutations.

Resistance Profiling Methodologies in Preclinical Settings

Preclinical resistance profiling methodologies are essential for understanding the potential for resistance development to antiviral agents like simeprevir and for characterizing the impact of specific mutations. These methodologies typically involve in vitro studies using HCV replicons and site-directed mutagenesis. hivclinic.canih.govnih.govoup.comfda.govasm.org

Replicon Assays: Cell-based replicon systems that replicate HCV RNA are widely used to assess the antiviral activity of simeprevir against different viral variants. hivclinic.canih.govnih.govfda.govasm.org Chimeric replicons carrying patient-derived NS3 protease sequences or site-directed mutants with specific amino acid substitutions are generated. nih.govnih.govfda.gov The susceptibility of these replicons to simeprevir is then measured by determining the concentration of the drug required to inhibit viral replication by a certain percentage (e.g., EC50, EC90). hivclinic.canih.govnih.gov Fold change values compared to wild-type replicons are calculated to quantify the level of resistance conferred by specific mutations. hivclinic.canih.govnih.gov

Site-Directed Mutagenesis: This technique is used to introduce specific amino acid substitutions into the NS3 protease sequence within a replicon system. nih.govfda.govasm.org This allows for the systematic evaluation of the impact of individual or combined mutations on simeprevir susceptibility. nih.govfda.gov

Population Sequencing and Deep Sequencing: While primarily used in clinical settings to detect resistance mutations in patient samples, sequencing methodologies are also crucial in preclinical studies to confirm the presence of introduced mutations in replicons and to analyze the viral population after exposure to simeprevir. oup.com Deep sequencing offers higher sensitivity for detecting low-frequency variants compared to standard population sequencing. oup.com

Phenotypic Assays: These assays directly measure the reduction in simeprevir activity against viral isolates or replicons harboring specific mutations. nih.govnih.gov Phenotypic data from clinical isolates and site-directed mutants have shown good correlation, indicating that observed resistance can be attributed to the identified substitutions. nih.govnih.gov

These preclinical methods provide valuable insights into the resistance profile of simeprevir and the molecular basis of resistance, guiding the understanding of potential treatment outcomes and the development of combination therapies.

Drug Metabolism and Enzyme Interactions

Enzymatic Pathways of Hepatic Metabolism

Simeprevir (B1263172) is metabolized in the liver through the cytochrome P450 (CYP) enzyme system. This enzymatic processing is the primary route for its metabolic clearance.

The principal metabolic pathway for simeprevir involves oxidation mediated primarily by the CYP3A enzyme system, specifically CYP3A4. fda.govamazonaws.comwikipedia.orgmedscape.comtga.gov.auasm.orgnih.gov In vitro studies using human liver microsomes have indicated that oxidative metabolism by the hepatic CYP3A system is the main route. tga.gov.au Oxidation of the unchanged drug and its oxidized metabolites constitutes the major Phase I metabolic pathway in humans. fda.gov The metabolism by CYP3A is the primary reason for susceptibility to drug-drug interactions with moderate or strong CYP3A inhibitors or inducers, which can significantly alter simeprevir plasma concentrations. drugbank.comresearchgate.netnih.gov

While the CYP3A system plays the dominant role, the involvement of other CYP enzymes, specifically CYP2C8 and CYP2C19, in the metabolism of simeprevir cannot be entirely excluded. fda.govamazonaws.comwikipedia.orgdrugbank.com Some sources indicate that CYP2C8 and CYP2C19 play a minor role in simeprevir's metabolism. medscape.com In vitro studies have also detected metabolism by CYP2C8 and CYP2C19. fda.gov

Primary Role of CYP3A System-Mediated Oxidation

Transporter Inhibition Profile

Simeprevir interacts with several drug transporters, acting as both a substrate and an inhibitor for some of them. These interactions are significant for its hepatic uptake, biliary excretion, and potential to affect the pharmacokinetics of co-administered drugs that are substrates for these transporters.

Simeprevir is a known inhibitor of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. fda.govamazonaws.commedscape.comtga.gov.auasm.orgnih.govresearchgate.netnih.goveuropeanreview.org In vitro studies have indicated that OATPs, including OATP1B1 and OATP1B3, mediate the hepatic uptake of simeprevir itself. nih.gov Inhibition of OATP1B1/3 can lead to increased plasma concentrations of co-administered medications that are substrates for these transporters, such as rosuvastatin. researchgate.netnih.goveuropeanreview.org Transient elevations in bilirubin (B190676) observed in clinical trials have been attributed, in part, to the inhibition of OATP1B1, which is involved in the transport of indirect bilirubin into liver cells. tga.gov.aueuropeanreview.org

Simeprevir has been identified as an inhibitor of P-glycoprotein (P-gp), an efflux transporter. fda.govamazonaws.commedscape.comtga.gov.aunih.govresearchgate.netnih.govbhiva.org This inhibition can impact the pharmacokinetics of drugs that are substrates for P-gp, potentially increasing their systemic exposure. Clinical studies have demonstrated increased concentrations of co-administered drugs that are P-gp substrates, such as digoxin. researchgate.netnih.gov In addition to being an inhibitor, simeprevir is also a substrate for P-gp. fda.govamazonaws.comtga.gov.aunih.govbhiva.org

Beyond OATP1B1/3 and P-gp, simeprevir interacts with other transporters. It inhibits Multidrug Resistance Protein 2 (MRP2), an efflux transporter involved in the transport of direct bilirubin out of hepatocytes. fda.govamazonaws.comtga.gov.aunih.goveuropeanreview.orgbhiva.org Inhibition of MRP2, alongside OATP1B1 inhibition, contributes to the observed transient hyperbilirubinemia by affecting bilirubin elimination. tga.gov.aueuropeanreview.org Simeprevir is also a substrate for MRP2. fda.govamazonaws.comtga.gov.aunih.govbhiva.org

Furthermore, in vitro studies suggest simeprevir inhibits the Bile Salt Export Pump (BSEP) fda.govamazonaws.comtga.gov.aunih.gov and the Sodium Taurocholate Cotransporting Polypeptide (NTCP). fda.govamazonaws.comnih.gov Simeprevir is also a substrate for Breast Cancer Resistance Protein (BCRP) fda.govtga.gov.aunih.gov, and some studies indicate it acts as an inhibitor of BCRP as well. nih.govresearchgate.netnih.gov

The table below summarizes the reported transporter interactions of simeprevir:

| Transporter | Simeprevir Interaction | Effect on Co-administered Substrates | Examples of Substrates Affected |

| OATP1B1/3 | Inhibitor & Substrate | Increased plasma concentration of OATP1B1/3 substrates | Rosuvastatin |

| P-glycoprotein | Inhibitor & Substrate | Increased plasma concentration of P-gp substrates | Digoxin, Berotralstat medscape.com |

| MRP2 | Inhibitor & Substrate | Affects bilirubin elimination; potential for increased substrate levels | Bilirubin |

| BCRP | Inhibitor & Substrate | Potential for increased plasma concentration of BCRP substrates | Rosuvastatin researchgate.netnih.gov |

| BSEP | Inhibitor | Affects bile salt transport | Bile salts |

| NTCP | Inhibitor | Affects bile salt transport | Bile salts |

Simeprevir Analogues and Rational Drug Design Strategies

Development of Next-Generation Protease Inhibitors

The first wave of HCV NS3/4A protease inhibitors, such as telaprevir (B1684684) and boceprevir, marked a significant advancement in HCV therapy dovepress.comnih.gov. However, these first-generation inhibitors had limitations, including frequent dosing, challenging side effect profiles, a low barrier to resistance, and limited activity across different HCV genotypes nih.gov. This spurred the development of next-generation protease inhibitors with improved characteristics nih.gov.

Simeprevir (B1263172) emerged as a second-wave, first-generation NS3/4A protease inhibitor, approved in 2013 dovepress.comthieme-connect.com. Its macrocyclic structure is a key feature distinguishing it from the linear structure of first-generation inhibitors, contributing to enhanced binding affinity and specificity drugbank.comdovepress.com. The development of subsequent protease inhibitors has continued to focus on achieving pan-genotypic activity and a higher genetic barrier to resistance nih.govthieme-connect.com.

Rational design strategies for next-generation protease inhibitors often involve exploiting evolutionarily conserved regions within the protease active site to minimize vulnerability to resistance mutations asm.orgnih.gov. The "substrate envelope model" is one such strategy that guides inhibitor design to fit within the conserved volume of the natural substrate, thereby avoiding interactions with residues prone to mutation asm.org.

Structure-Activity Relationship (SAR) Studies for Improved Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to the rational design and optimization of protease inhibitors like simeprevir. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these modifications on its biological activity (potency) and specificity (selectivity) for the target enzyme.

For HCV NS3/4A protease inhibitors, SAR studies have focused on understanding the interactions between different parts of the inhibitor molecule and the various subpockets within the enzyme's active site (S1, S2, S3, and S4) medcraveonline.com. Modifications to the inhibitor structure are explored to optimize binding interactions, leading to increased potency. For instance, studies have investigated the value of specific capping groups and residues directed towards particular subpockets, such as the S2 pocket, for improving inhibitory potency .

The macrocyclic nature of simeprevir is a result of SAR efforts to improve binding characteristics drugbank.com. This structural feature can pre-organize the molecule into a conformation favorable for binding to the protease, contributing to increased affinity and slower dissociation drugbank.com.

SAR studies also play a crucial role in improving selectivity, ensuring that the inhibitor primarily targets the viral protease rather than host cell proteases, which could lead to off-target effects.

Lead Optimization Approaches

Lead optimization is a critical phase in drug discovery where promising lead compounds, identified through initial screening, are refined to improve their properties, including potency, selectivity, and pharmacokinetic characteristics nih.govcijournal.ru. For HCV protease inhibitors, lead optimization has involved a multidisciplinary approach integrating medicinal chemistry, enzyme kinetics, cell-based assays, and pharmacokinetic evaluations nih.gov.

Key aspects of lead optimization for simeprevir and its analogues include:

Improving Potency: Chemical modifications are made to enhance the binding affinity of the inhibitor to the NS3/4A protease. This can involve exploring different chemical scaffolds, functional groups, and their positions to optimize interactions within the active site .

Enhancing Selectivity: Modifications are also aimed at increasing the specificity for the viral protease over host proteases.

Optimizing Pharmacokinetic Properties: Lead optimization addresses properties such as absorption, distribution, metabolism, and excretion (ADME) nih.govcijournal.ru. For orally administered drugs like simeprevir, improving oral bioavailability is a primary goal nih.gov. This can involve modifying the molecule to improve absorption or reduce first-pass metabolism nih.gov. In vitro and in vivo pharmacokinetic screening procedures are employed to evaluate these properties nih.gov.

Addressing Toxicity: Early assessment and modification to mitigate potential toxicities are also part of the lead optimization process cijournal.ru.

The development of compounds like SCH 503034 (boceprevir) serves as an example of how DMPK (Drug Metabolism and Pharmacokinetics) studies are integrated into the lead optimization process to select candidate drugs with acceptable properties nih.govresearchgate.net.

Strategies to Overcome Viral Resistance

Viral resistance is a major challenge in the treatment of HCV infection with DAAs, including protease inhibitors asm.orgnih.govnih.govplos.org. Resistance arises primarily through the selection of amino acid substitutions in the viral target protein that reduce the inhibitor's binding affinity or catalytic efficiency asm.orgplos.org. For NS3/4A protease inhibitors, key resistance-associated substitutions (RASs) have been identified at positions such as R155, A156, and D168 drugbank.comasm.orgplos.orgacs.org. The Q80K polymorphism, particularly in genotype 1a, is also known to reduce susceptibility to simeprevir drugbank.comnih.govasm.org.

Strategies to overcome or mitigate viral resistance include:

Designing Inhibitors Targeting Conserved Regions: Focusing drug design on regions of the protease active site that are highly conserved across different viral variants and essential for enzyme function can make it more difficult for the virus to develop resistance without significantly impacting its fitness asm.orgnih.gov. The substrate envelope model is relevant here asm.org.

Developing Inhibitors with High Genetic Barrier to Resistance: This involves designing compounds for which multiple mutations are required to confer significant resistance nih.govthieme-connect.com. Second-generation protease inhibitors aim for a higher genetic barrier compared to their predecessors nih.govthieme-connect.com.

Combination Therapy: Using combinations of DAAs with different mechanisms of action and resistance profiles is a cornerstone of modern HCV treatment nih.govnih.govkuleuven.betreatmentactiongroup.org. This approach increases the barrier to resistance because the virus would need to acquire multiple specific mutations simultaneously to resist all components of the regimen, which is a less likely event nih.govkuleuven.be. Simeprevir has been used in combination with other DAAs like sofosbuvir (B1194449) and ledipasvir (B612246) asm.orgvrtx.commedivir.com.

Developing Inhibitors Active Against Resistant Variants: Research continues to identify and develop inhibitors that retain potency against common resistance-associated substitutions asm.orgplos.orgacs.org. Understanding the molecular basis of resistance through structural studies of protease-inhibitor complexes with resistant variants is crucial for this strategy plos.org.

The development of inhibitors like MK-5172 (grazoprevir), which showed retained potency against certain resistant variants like R155K and D168A due to a unique binding mode, exemplifies efforts to design drugs active against resistant strains asm.orgplos.org.

Here is a table listing compound names and their PubChem CIDs mentioned in the article:

| Compound Name | PubChem CID |

| Simeprevir | 24873435 |

| Telaprevir | 11925998 |

| Boceprevir | 10220047 |

| Sofosbuvir | 46220468 |

| Ledipasvir | 67504333 |

| Danoprevir | 11706115 |

| Vaniprevir | 44562062 |

| Grazoprevir | 67668271 |

| Glecaprevir | 135375336 |

| Voxilaprevir | 85376613 |

| MK-5172 | 67668271 |

| SCH 503034 | 10220047 |

| VX-135 | 56663791 |

Below are interactive data tables based on information found in the search results, focusing on the potency of various protease inhibitors against HCV or SARS-CoV-2 proteases where Simeprevir was also tested. Note that the context for these values (e.g., specific enzyme variant, cell line) is crucial for interpretation.

Table 1: Potency of HCV Protease Inhibitors (Example Data)

| Compound | Target | Assay Type | EC50/IC50 (nM) | Notes | Source (Example) |

| Simeprevir | HCV NS3/4A | Enzymatic | 0.36 | Ki | medchemexpress.com |

| Simeprevir | HCV | Cell-based | 7.8 | Replication inhibition | medchemexpress.com |

| Boceprevir | HCV NS3/4A | Enzymatic | 14 | Ki, reversible covalent | nih.gov |

| Telaprevir | HCV NS3/4A | N/A | N/A | First-generation, linear peptidomimetic | dovepress.comnih.gov |

| MK-5172 | HCV NS3/4A | Enzymatic | Sub-nanomolar | Potency across genotypes and RASs | nih.gov |

| Danoprevir | HCV NS3/4A | N/A | N/A | Macrocyclic P1-P3 | asm.org |

Repurposing Potential in Antiviral Research

Identification of Simeprevir (B1263172) as a Broad-Spectrum Antiviral Candidate

Simeprevir was identified as a potential broad-spectrum antiviral candidate through various approaches, including in vitro screening of existing FDA-approved drugs and computational modeling studies. acs.orghku.hknih.govbiorxiv.org Research has shown that simeprevir can inhibit the infection of host cells by multiple viruses beyond HCV, including Zika virus (ZIKV), Enterovirus A71 (EV-A71), and herpes simplex virus type 1 (HSV-1) in unexpected ways that are independent of IFN-β and ISG15 modulation. nih.gov This observed activity against diverse RNA viruses like ZIKV and EV-A71, as well as the DNA virus HSV-1, suggests a broader antiviral potential than initially understood from its HCV-specific mechanism. nih.gov The repurposing of drugs like simeprevir, which target common pathways in viral infections, represents a strategy to rapidly respond to emergent viral pandemics. ntnu.no

In Vitro Efficacy Against Coronaviruses (e.g., SARS-CoV-2)

In vitro studies have demonstrated the efficacy of simeprevir against SARS-CoV-2. In a Vero E6 cellular infection model, simeprevir showed potent suppression of SARS-CoV-2 replication in the ≤10 μM range. biorxiv.orgbiorxiv.org More detailed dose-response characterization in Vero E6 cells determined a half-maximal effective concentration (EC₅₀) of 4.08 μM and a 50% cytotoxicity concentration (CC₅₀) of 19.33 μM. biorxiv.org Another study in Vero E6 cells reported an EC₅₀ of 1.41 ± 0.12 μM and a selectivity index of >23. nih.govresearchgate.net Similar or slightly increased potencies were observed in human hepatoma Huh7.5 cells and human lung carcinoma A549-hACE2 cells. asm.org For instance, in A549-hACE2 cells, simeprevir had an EC₅₀ of 9 μM. researchgate.netasm.org These in vitro findings indicate that simeprevir can efficiently inhibit the replication of SARS-CoV-2 in cell culture models. nih.govresearchgate.net

Here is a summary of in vitro efficacy data:

| Cell Line | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index | Source |

| Vero E6 | 4.08 | 19.33 | - | biorxiv.org |

| Vero E6 | 1.41 ± 0.12 | 32.71 ± 0.94 | >23 | nih.govresearchgate.net |

| A549-hACE2 | 9 | 56 | 6.2 | researchgate.netasm.org |

| Huh7.5 | 14 | 33 | 3.9 | researchgate.netasm.org |

Note: Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.

Mechanistic Basis for Repurposing (e.g., dual Mpro/RdRp inhibition)

The mechanistic basis for simeprevir's antiviral activity against SARS-CoV-2 appears to be multifaceted and extends beyond its original target, HCV NS3/4A protease. Research indicates that simeprevir inhibits SARS-CoV-2 replication by targeting at least two viral proteins: the main protease (Mpro, also known as 3CLpro) and the RNA-dependent RNA polymerase (RdRp, also known as nsp12). acs.orghku.hknih.gov

While simeprevir is a weak inhibitor of SARS-CoV-2 Mpro, with reported half-maximal inhibitory concentrations (IC₅₀) around 9.6 ± 2.3 μM or ~10 μM, its inhibition of RdRp was unexpected and represents a novel mechanism of action. acs.orgbiorxiv.orgnih.gov Studies have shown simeprevir inhibiting SARS-CoV RdRp with an IC₅₀ value of 5.5 ± 0.2 μM in a biochemical assay. nih.gov The ability of simeprevir to inhibit both Mpro and RdRp suggests it could serve as a lead compound for the development of dual inhibitors targeting these essential viral enzymes. acs.orgnih.gov This dual targeting mechanism is particularly significant as it may provide a higher barrier to the development of drug resistance compared to inhibitors targeting a single viral protein. hku.hk

Beyond direct viral enzyme inhibition, some findings suggest simeprevir may also modulate host immune responses, such as inducing ISG15, further contributing to its anti-SARS-CoV-2 effect. acs.orgnih.gov

Synergy with Other Antiviral Agents in Repurposing Contexts

Studies have explored the potential for simeprevir to act synergistically with other antiviral agents in the context of repurposing for diseases like COVID-19. Importantly, simeprevir has been shown to act synergistically with remdesivir (B604916), an RNA-dependent RNA polymerase inhibitor approved for COVID-19 treatment. acs.orgbiorxiv.orgbiorxiv.orgnih.gov This synergy means that combining simeprevir with remdesivir can lead to a greater suppression of SARS-CoV-2 replication than either drug alone, potentially allowing for lower effective doses of remdesivir. acs.orghku.hkbiorxiv.orgnih.gov The precise molecular basis for this synergy, such as cooperative binding to RdRp, warrants further investigation. nih.gov

The concept of combining simeprevir with other antivirals is also supported by its use in HCV treatment, where it was often used in combination with other direct-acting antiviral agents targeting different viral enzymes to achieve higher sustained virologic response rates and shorten treatment duration. tandfonline.comdrugbank.comdrugbank.com This principle of combining drugs with complementary mechanisms of action is a common strategy in antiviral therapy to enhance efficacy and minimize resistance. tandfonline.combmj.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Simeprevir in pharmacokinetic studies, and how are they validated?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying Simeprevir due to its specificity and sensitivity. Validation follows International Council for Harmonisation (ICH) guidelines, including parameters like linearity (range: 5–50 μg/mL), precision (%RSD < 2%), and accuracy (recovery: 98–102%). Stability-indicating methods must demonstrate robustness under stress conditions (e.g., acid/alkali hydrolysis, thermal degradation) .

Q. How should researchers design in vitro studies to evaluate Simeprevir’s antiviral activity against hepatitis C virus (HCV) variants?

- Methodological Answer : Use cell-based assays (e.g., HCV replicon systems) with controlled variables: viral genotype (e.g., GT1b vs. GT3a), multiplicity of infection (MOI), and Simeprevir concentration gradients (0.1–10 μM). Include controls for cytotoxicity (MTT assay) and validate results with triplicate experiments. Reference established protocols from peer-reviewed virology studies to ensure reproducibility .

Q. What criteria define the selection of demographic cohorts in Simeprevir clinical trials?

- Methodological Answer : Apply the PICOT framework to structure cohorts:

- P opulation: HCV-infected patients (e.g., GT1, treatment-naïve).

- I ntervention: Simeprevir + ribavirin vs. placebo.

- C omparison: Baseline viral load, liver fibrosis stage.

- O utcome: Sustained virologic response (SVR) at 12 weeks.

- T ime frame: 24–48 weeks. Ensure ethical compliance and stratification by age, gender, and comorbidities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Simeprevir’s efficacy data across different demographic subgroups?

- Methodological Answer : Conduct meta-analyses of phase III trials (e.g., QUEST-1, QUEST-2) using stratified randomization. Apply multivariate regression to identify confounders (e.g., IL28B polymorphisms, hepatic impairment). Subgroup analyses should report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. What experimental strategies optimize Simeprevir’s bioavailability in pharmacokinetic studies with conflicting absorption data?

- Methodological Answer : Use a quality-by-design (QbD) approach:

- Critical Quality Attributes (CQAs) : Solubility (>0.5 mg/mL), partition coefficient (logP: 4.5).

- Critical Process Parameters (CPPs) : Particle size reduction (nanonization), lipid-based formulations.

- Design Space : pH 2–6 for dissolution testing. Validate with in vivo correlation (IVIVC) models .

Q. How should cross-study variability in Simeprevir’s resistance-associated substitutions (RASs) be analyzed?

- Methodological Answer : Perform next-generation sequencing (NGS) on pre-/post-treatment samples. Use bioinformatics tools (e.g., CLC Genomics Workbench) to identify RASs (e.g., Q80K, R155K). Compare frequency distributions across studies with chi-square tests and Fisher’s exact test (α = 0.05) .

Data Analysis and Interpretation

Q. What statistical models are appropriate for analyzing Simeprevir’s dose-response relationships in heterogeneous cohorts?

- Methodological Answer : Implement mixed-effects models (e.g., NONMEM) to account for inter-individual variability. Covariates (e.g., body mass index, renal function) should be tested using likelihood ratio tests. Report Akaike Information Criterion (AIC) values for model selection .

Q. How can researchers address publication bias in Simeprevir’s safety profile data?

- Methodological Answer : Perform funnel plot asymmetry tests (Egger’s regression) on meta-analyses. Include gray literature (conference abstracts, clinical trial registries) to mitigate bias. Sensitivity analyses should exclude industry-funded studies .

Tables for Methodological Reference

| Statistical Test | Use Case |

|---|---|

| Multivariate regression | Confounder adjustment in efficacy studies |

| Chi-square test | RAS frequency comparison |

| Egger’s regression | Publication bias detection |

Key Considerations

- Reproducibility : Document experimental protocols per ICH guidelines (e.g., mobile phase composition in HPLC: acetonitrile-phosphate buffer, 65:35 v/v) .

- Ethical Compliance : Obtain informed consent for genetic analyses (e.g., IL28B testing) in clinical trials .

- Data Transparency : Archive raw datasets in FAIR-aligned repositories (e.g., Zenodo) with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.